molecular formula C9H14N2O2 B13206111 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine

Cat. No.: B13206111
M. Wt: 182.22 g/mol
InChI Key: BQERWOVGPAOPGX-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-methyl-1,2-oxazole moiety. Its molecular formula is C₉H₁₄N₂O₂, and its hydrochloride form (CAS: 1126636-26-7) is commonly utilized as a building block in pharmaceutical synthesis .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3

InChI Key

BQERWOVGPAOPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCOCC2)N

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Step Description Reagents and Conditions Yield (%) Notes
1 Formation of Oxazole Ring Cyclization of α-hydroxyketones or α-haloketones with amidoximes or hydroxylamine derivatives under acidic or basic catalysis 70-85 Typical solvents: ethanol, acetonitrile; temperature control critical
2 Preparation of Oxan-4-amine Intermediate Reduction or amination of tetrahydropyran derivatives, often starting from tetrahydro-2H-pyran-4-one or related ketones 60-80 Use of reductive amination or nucleophilic substitution with ammonia or amines
3 Coupling Oxazole to Oxan-4-amine Nucleophilic substitution or cross-coupling reactions linking oxazole ring to oxan-4-amine 55-75 Requires activating groups or leaving groups on oxazole or oxan moiety
4 Purification and Salt Formation Chromatographic purification followed by conversion to hydrochloride salt to enhance solubility - Final product characterized by NMR, MS, and elemental analysis

Detailed Synthetic Route Example

A representative synthetic route reported involves:

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to 80°C depending on the step to control reaction rates and minimize side products.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or ethanol are preferred for solubility and reaction efficiency.
  • Catalysts: Acidic or basic catalysts are used to facilitate cyclization and condensation steps.
  • Purification: Silica gel chromatography and recrystallization are standard methods for purification.

Analytical Characterization

The prepared compound is characterized by:

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials α-Hydroxyketones, hydroxylamine derivatives, tetrahydro-2H-pyran-4-one
Key Reactions Oxazole ring formation, reductive amination, condensation
Typical Yields 55-85% depending on step
Reaction Time Several hours per step, total synthesis ~1-3 days
Purification Silica gel chromatography, recrystallization
Final Form Hydrochloride salt for enhanced solubility
Analytical Techniques NMR, MS, IR, elemental analysis

Research Findings and Applications

The synthetic methodologies for 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine have been optimized to provide moderate to high yields with good purity. The compound's unique structure makes it a candidate for biological activity screening, including antimicrobial and anticancer assays. Its preparation methods are adaptable for scale-up and modification for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(3-Methyl-1,2-oxadiazol-5-yl)oxan-4-amine
  • Key Differences : Replaces the oxazole ring with a 1,2,4-oxadiazole ring.
  • Impact : Oxadiazoles exhibit higher metabolic stability and stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance binding affinity in drug-target interactions .
  • Applications : Used in antiviral and anti-inflammatory agents (e.g., pleconaril derivatives) .
Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)
  • Key Differences : Contains a carbamoyl-ethanimidate side chain and a dimethoxyphenyl group.
  • Impact : The extended side chain improves lipid solubility and cell membrane penetration, making MZO-2 effective in topical anti-inflammatory formulations .
  • Biological Activity : Inhibits LPS-induced TNFα and caspases 3/8/9 in Jurkat cells .
2-[4-(Methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate
  • Key Differences : Features a piperidine ring and a methoxycarbonyl group.
  • Impact : The cationic piperidine enhances water solubility, while the methoxycarbonyl group facilitates conjugation in peptide-mimetic drug design .
  • Synthesis : Achieved via regioselective cyclization and trifluoroacetate salt formation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine HCl 255.70 High (polar solvents) 1.2*
Pleconaril 530.44 Low (lipophilic) 4.8
MZO-2 403.42 Moderate (DMSO) 3.5
13a (Triazine-oxazole hybrid) 350.11 Moderate (aqueous) 1.8

*Estimated via computational models.

Biological Activity

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is a heterocyclic compound belonging to the oxazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and research findings.

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine can be synthesized through various methods, typically involving the cyclization of appropriate precursors. The compound's structure includes a five-membered oxazole ring, which is crucial for its biological activity.

The biological activity of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Antimicrobial Activity

Research indicates that 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine has been investigated for its anticancer potential. Preliminary studies indicate that it induces apoptosis in cancer cell lines such as HepG2 (human liver cancer cells).

Case Study: HepG2 Cell Line
A study reported that treatment with 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine resulted in:

  • Cell Cycle Arrest : Significant arrest at the S phase.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

These results highlight the compound's potential as an anticancer agent through a mitochondria-dependent pathway.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine, it is useful to compare it with other oxazole-containing compounds known for their biological activities.

Compound Name Biological Activity Mechanism
AleglitazarAntidiabetic agentPPAR activation
DitazolePlatelet aggregation inhibitorInhibition of thromboxane synthesis
MubritinibTyrosine kinase inhibitorInhibition of cancer cell proliferation

This comparison illustrates that while similar compounds share certain mechanisms of action, 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amines’ unique substitution pattern may confer distinct biological activities.

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